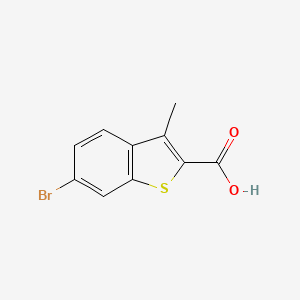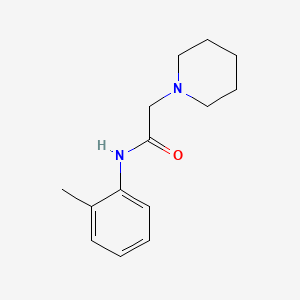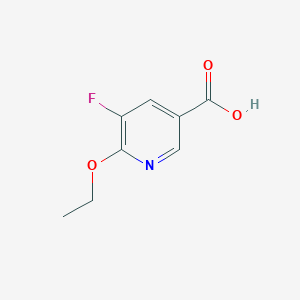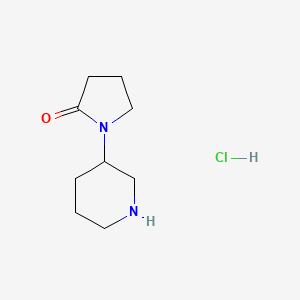
1-(bromomethyl)-2-ethyl-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-2-ethyl-4-fluorobenzene (1-BrM2-Et4-FB) is a chemical compound that has been studied for its potential applications in scientific research. This compound is an organobromide, which is a type of organic compound that contains a bromine atom bonded to a carbon atom. This compound has a wide range of applications in the laboratory, including the synthesis of other compounds, as well as the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-BrM2-Et4-FB has a wide range of applications in scientific research. It has been used in the synthesis of other compounds, such as 1-bromo-3-methyl-2-ethyl-4-fluorobenzene. It has also been used as a starting material for the synthesis of other organobromides, such as 1-bromo-2-methyl-4-fluorobenzene. Additionally, it has been used in the study of biochemical and physiological effects, as well as in the study of the mechanism of action of certain drugs.
Mecanismo De Acción
The mechanism of action of 1-BrM2-Et4-FB is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the metabolism of drugs, such as cytochrome P450. This inhibition of enzymes can lead to an increase in the bioavailability of certain drugs, which can be beneficial in certain therapeutic applications.
Biochemical and Physiological Effects
1-BrM2-Et4-FB has been studied for its potential biochemical and physiological effects. In animal studies, the compound has been found to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450. Additionally, the compound has been found to have an anti-inflammatory effect in vitro, as well as an immunomodulatory effect in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-BrM2-Et4-FB has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and can be stored for extended periods of time without degrading. Additionally, the compound is relatively non-toxic and does not have a strong odor. However, the compound is not water-soluble, and may require the use of organic solvents for certain experiments.
Direcciones Futuras
For the compound include further studies on its mechanism of action, as well as its potential applications in drug development. Additionally, the compound could be studied for its potential use in the synthesis of other compounds, and its potential applications in the study of biochemical and physiological effects. Finally, the compound could be studied for its potential use in the development of new therapeutic agents.
Métodos De Síntesis
1-BrM2-Et4-FB can be synthesized using a two-step process. The first step involves the reaction of 4-fluorobenzene with ethyl bromide in the presence of a base, such as sodium hydroxide. This reaction yields 1-bromoethyl-4-fluorobenzene, which can then be further reacted with bromomethane in the presence of a catalyst, such as palladium on carbon. This second step yields 1-BrM2-Et4-FB.
Propiedades
IUPAC Name |
1-(bromomethyl)-2-ethyl-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-2-7-5-9(11)4-3-8(7)6-10/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVXXKJDXSLVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chlorophenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B6616546.png)


![3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol](/img/structure/B6616571.png)

![methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B6616582.png)
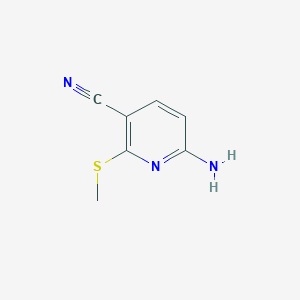
![methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate](/img/structure/B6616590.png)
